Product packaging for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one(Cat. No.:CAS No. 24036-51-9)

6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1611371
CAS No.: 24036-51-9
M. Wt: 306.94 g/mol
InChI Key: VINVOIWLCFTQKN-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone-based chemical scaffold of high interest in medicinal chemistry for developing novel therapeutic agents. While specific data on this exact compound is limited, research on its close structural analogs reveals significant potential. Studies on a related 6,8-dibromo-2-ethyl benzoxazinone compound have shown promising anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cell lines . These derivatives exhibited their effects by enhancing the expression of the p53 tumor suppressor protein and activating key apoptosis enzymes, caspases 9 and 3 . Furthermore, some analogs were found to inhibit Epidermal Growth Factor Receptor (EGFR) activity, a key target in cancer therapy . The broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives is also being explored for anti-inflammatory applications in neurodegenerative diseases, with some compounds demonstrating the ability to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α . The presence of bromine atoms on the aromatic ring makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to generate a diverse library of molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2NO2 B1611371 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one CAS No. 24036-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINVOIWLCFTQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558471
Record name 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24036-51-9
Record name 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,8 Dibromo 2h 1,4 Benzoxazin 3 4h One and Analogous Derivatives

Classical Synthetic Routes to the Benzoxazinone (B8607429) Skeleton

Classical methods for the synthesis of the 1,4-benzoxazin-3-one ring system traditionally involve the formation of the heterocyclic ring from appropriately substituted aniline derivatives. These methods are well-established and offer reliable pathways to the target scaffold.

Cyclization Reactions from Anthranilic Acid Derivatives

A common and direct approach to the 2H-1,4-benzoxazin-3(4H)-one core involves the use of anthranilic acid and its esters as readily available starting materials. The amino and carboxylic acid functionalities provide the necessary reactive sites for the annulation of the oxazinone ring.

The synthesis of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one can be efficiently achieved starting from methyl 3,5-dibromoanthranilate. This precursor contains the desired bromine substitution pattern on the aromatic ring. The synthesis of methyl 3,5-dibromoanthranilate itself can be accomplished through the bromination of methyl anthranilate. A patented method describes the reaction of methyl 2-aminobenzoate with N-methyl-N-n-butylimidazole tribromide to yield methyl 3,5-dibromo-2-aminobenzoate chemsynthesis.com.

Once the key precursor, methyl 3,5-dibromoanthranilate, is obtained, the subsequent step involves acylation of the amino group followed by an intramolecular cyclization.

The cyclization to form the benzoxazinone ring can be achieved through condensation with various reagents, with acetic anhydride (B1165640) being a common choice. While a specific procedure for the 6,8-dibromo derivative is not widely documented, the general mechanism involves the N-acetylation of the anthranilate followed by an intramolecular cyclization. In a related synthesis, 3-(6,8-dibromo-4-oxo-4H-benzo[d] researchgate.netchemicalbook.comoxazin-2-yl)-acrylic acid was synthesized, indicating the feasibility of forming the dibromobenzoxazinone ring from a dibromoanthranilic acid derivative chemicalbook.com.

Another effective reagent for this transformation is chloroacetyl chloride. The reaction of an anthranilate with chloroacetyl chloride first forms the N-(chloroacetyl)anthranilate intermediate. Subsequent intramolecular nucleophilic substitution, where the hydroxyl group of the enol form or the carboxylate attacks the carbon bearing the chlorine atom, leads to the cyclized product. A detailed study on the synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one from methyl anthranilate and chloroacetyl chloride outlines this methodology, which can be adapted for the dibrominated analog dergipark.org.tr.

Table 1: Key Reactions in the Classical Synthesis of this compound

StepReactantsReagents/ConditionsProduct
1 Methyl anthranilateN-methyl-N-n-butylimidazole tribromide, 60°CMethyl 3,5-dibromoanthranilate
2a Methyl 3,5-dibromoanthranilateAcetic anhydride, heat6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one
2b Methyl 3,5-dibromoanthranilate1. Chloroacetyl chloride, base 2. Intramolecular cyclizationThis compound

Reductive Cyclization Approaches

Reductive cyclization offers an alternative and powerful strategy for the synthesis of benzoxazinones. These methods typically start with nitro-substituted aromatic compounds, which are then reduced and cyclized in a single pot or in a sequential manner.

This approach involves the preparation of a 2-(2-nitrophenoxy)acetonitrile (B3041539) derivative, which serves as the precursor for the reductive cyclization. For the synthesis of the target molecule, the required precursor would be 2-(3,5-dibromo-2-nitrophenoxy)acetonitrile. This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 3,5-dibromo-2-nitrophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

The subsequent step is the reductive cyclization of the 2-(3,5-dibromo-2-nitrophenoxy)acetonitrile. The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the nitrile functionality to form the lactam ring of the benzoxazinone. A common reducing agent for the conversion of nitriles is tin(II) chloride in the presence of hydrochloric acid semanticscholar.org.

Modern synthetic chemistry has seen the development of various metal-catalyzed reductive cyclization methods. Palladium-based catalysts are particularly effective in promoting the reductive cyclization of nitroarenes to form N-heterocycles nih.govorganic-chemistry.org.

In the context of synthesizing this compound, a precursor such as methyl 2-(3,5-dibromo-2-nitrophenoxy)acetate could be employed. In the presence of a palladium catalyst and a reducing agent (e.g., carbon monoxide or a formate ester), the nitro group is reduced, and the resulting amino group cyclizes with the ester functionality to afford the desired benzoxazinone. This methodology offers the advantage of often proceeding under milder conditions and with higher functional group tolerance compared to classical methods. The palladium-catalyzed reductive N-heteroannulation of nitro-aromatic compounds is a well-established method for the synthesis of various indole and quinoline (B57606) derivatives and can be adapted for the synthesis of benzoxazinones organic-chemistry.org.

Table 2: Key Steps in the Reductive Cyclization Synthesis

StepStarting MaterialKey IntermediateReagents for CyclizationProduct
1 3,5-Dibromo-2-nitrophenol2-(3,5-Dibromo-2-nitrophenoxy)acetonitrileSnCl₂/HCl or H₂/Pd-CThis compound
2 3,5-Dibromo-2-nitrophenolMethyl 2-(3,5-dibromo-2-nitrophenoxy)acetatePd catalyst, CO or formate esterThis compound

Direct Cyclization of 2-Aminophenol (B121084) Derivatives

A fundamental and straightforward approach to the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core involves the direct cyclization of appropriately substituted 2-aminophenol derivatives. This method is valued for its atom economy and often proceeds in high yields.

The most common direct cyclization method employs the reaction of a 2-aminophenol with chloroacetyl chloride. In the context of synthesizing this compound, the starting material would be 3,5-dibromo-2-aminophenol. The reaction typically proceeds via an initial N-acylation of the amino group with chloroacetyl chloride to form a 2-chloro-N-(substituted-2-hydroxyphenyl)acetamide intermediate. This is followed by an intramolecular nucleophilic substitution, where the phenoxide ion displaces the chloride, leading to the formation of the heterocyclic ring.

This reaction is generally carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. Common bases include potassium carbonate or sodium bicarbonate. The choice of solvent can vary, with acetone or butanone being frequently used. While this method is conceptually simple, challenges can arise, such as the potential for competing O-acylation and the formation of byproducts, which may necessitate careful control of reaction conditions to achieve high yields of the desired benzoxazinone.

Advanced and Modern Synthetic Protocols

To overcome the limitations of classical methods and to improve efficiency and substrate scope, a number of advanced synthetic protocols have been developed for the construction of the 1,4-benzoxazinone scaffold.

The Smiles rearrangement has emerged as a powerful and versatile tool for the synthesis of 1,4-benzoxazinones. nih.govresearchgate.netresearchgate.net This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an O-aryl ether to an N-aryl amine. A common synthetic route begins with the reaction of a primary amine with chloroacetyl chloride to generate a 2-chloroacetamide. This intermediate then undergoes an O-alkylation with a substituted phenol, often a 2-chlorophenol, in the presence of a base like potassium carbonate. The resulting N-substituted-2-(2-chlorophenoxy)acetamide is then subjected to the Smiles rearrangement, typically using a stronger base such as cesium carbonate in a high-boiling solvent like dimethylformamide (DMF), to yield the desired 1,4-benzoxazin-3(4H)-one. researchgate.netresearchgate.net This methodology is particularly useful for accessing a wide range of substituted benzoxazinones with yields often ranging from 45-90%. researchgate.net

The key steps in a typical Smiles rearrangement approach are:

Amide Formation: Reaction of a primary amine with chloroacetyl chloride.

O-Alkylation: Reaction of the resulting 2-chloroacetamide with a substituted phenol.

Intramolecular Rearrangement: Base-mediated cyclization via the Smiles rearrangement.

This strategy offers a high degree of flexibility in introducing substituents on both the nitrogen atom and the aromatic ring of the benzoxazinone core.

Modern organometallic chemistry has provided sophisticated methods for the synthesis of heterocyclic compounds, and palladium-catalyzed reactions are at the forefront of these developments. For the synthesis of benzoxazinones, palladium catalysis can be employed in several ways, including C-H activation/functionalization and cross-coupling reactions.

One notable approach involves the palladium-catalyzed C-H bond halogenation of pre-formed benzoxazinone scaffolds, which allows for the direct introduction of halogen atoms at specific positions. researchgate.net This method is highly regioselective and offers a direct route to halogenated derivatives that might be difficult to access through other means. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), and a halogen source, like N-halosuccinimide, to achieve ortho-halogenation directed by a coordinating group within the substrate. researchgate.netdntb.gov.ua

Another strategy involves the palladium-catalyzed intramolecular cyclization of suitable precursors. For instance, a palladium-catalyzed asymmetric cascade intramolecular cyclization/intermolecular Michael addition reaction of allenyl benzoxazinones has been developed. acs.orgacs.org While complex, these methods showcase the power of palladium catalysis in constructing the benzoxazinone ring system with high levels of control over stereochemistry and substitution patterns.

Microwave-assisted organic synthesis has gained significant traction as a technique to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of benzoxazinones has greatly benefited from this technology, particularly in the context of the Smiles rearrangement. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes. researchgate.nettandfonline.com

For example, the one-pot synthesis of benzo[b] nih.govthiazin-3(4H)-one derivatives, which are structurally analogous to benzoxazinones, via a Smiles rearrangement under microwave irradiation has been reported to give high yields (65–92%) in short reaction times (15–20 minutes). researchgate.net Similar enhancements have been observed for the synthesis of benzoxazinones themselves, where microwave assistance has been shown to reduce reaction times and improve yields and purity. researchgate.net The efficiency of microwave synthesis is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazinone Analogs
MethodReaction TimeYield (%)Reference
Conventional Heating (Smiles Rearrangement)HoursVariable researchgate.net
Microwave-Assisted (Smiles Rearrangement)3-5 minutes70-86 researchgate.net
Microwave-Assisted (from Phthalic Anhydrides)8 minutes30-90 tandfonline.com

Regioselective Bromination Techniques for Benzoxazinones

The introduction of bromine atoms onto the benzoxazinone scaffold is a key step in the synthesis of this compound. Regioselectivity is crucial in these reactions to ensure the desired substitution pattern.

Electrophilic aromatic substitution is the most common method for the bromination of aromatic rings. For the 2H-1,4-benzoxazin-3(4H)-one system, the directing effects of the amide and ether functionalities influence the position of bromination. It has been reported that the monobromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in glacial acetic acid initially yields the 6-bromo derivative, and further bromination leads to the 6,7-dibromo compound. researchgate.net

To achieve the 6,8-dibromo substitution pattern, alternative strategies may be necessary. One approach is to start with a pre-brominated precursor, such as 3,5-dibromo-2-aminophenol, and then construct the benzoxazinone ring as described in section 2.1.3.1.

Another powerful tool for regioselective halogenation is the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), often in conjunction with a catalyst. wikipedia.orgmissouri.eduorganic-chemistry.org Palladium-catalyzed C-H halogenation has been shown to be highly effective for the regioselective bromination of benzoxazinone derivatives. researchgate.net This method often utilizes the directing ability of a nitrogen atom within the heterocyclic ring to achieve ortho-halogenation with high selectivity. nih.gov For instance, the palladium-catalyzed regioselective bromination of 3-phenyl-2H-benzo[b] nih.govoxazin-2-ones using NBS has been demonstrated under microwave irradiation, affording the desired products in good to moderate yields in a very short time. nih.gov

The synthesis of a related compound, 6,8-dibromo-2-ethyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, has been reported, indicating that the synthesis of 6,8-dibrominated benzoxazinone structures is achievable, likely through the use of a dibrominated anthranilic acid precursor. nih.govresearchgate.net

Summary of Regioselective Bromination Techniques
Reagent/MethodPosition of BrominationKey FeaturesReference
Bromine in Acetic Acid6- and 7-positionsClassical electrophilic substitution researchgate.net
N-Bromosuccinimide (NBS)Varies depending on substrate and conditionsConvenient source of electrophilic bromine wikipedia.orgmissouri.edu
Palladium-Catalyzed C-H Halogenation with NBSortho- to directing groupHigh regioselectivity, modern method nih.govresearchgate.net

Post-Synthetic Bromination of Unsubstituted Benzoxazinones

One of the most direct approaches to obtaining brominated benzoxazinones is through the electrophilic substitution of the parent 2H-1,4-benzoxazin-3(4H)-one. The electron-donating character of the nitrogen atom and the ether oxygen directs electrophiles, such as bromine, to the aromatic ring.

Research has described conditions for the bromination of 2H-1,4-benzoxazin-3(4H)-one, which can lead to mono- and di-substituted products. researchgate.net The reaction of the unsubstituted benzoxazinone with a brominating agent typically occurs in a suitable solvent. The positions of bromination (C-6 and C-8) are influenced by the directing effects of the heteroatoms in the oxazine (B8389632) ring. The reaction of 2H-1,4-benzoxazin-3(4H)-one with bromine in acetic acid can lead to the formation of dibrominated products. researchgate.net

Similarly, derivatives such as 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have been subjected to bromination to yield dibromo derivatives. nih.gov For instance, the bromination of 2-alkyl-substituted benzoxazinones has been carried out to prepare 6,7-dibromo analogs, demonstrating the feasibility of post-synthetic modification of the aromatic ring. nih.gov While this example yields a different isomer, it underscores the general applicability of the post-synthetic bromination strategy.

Table 1: Examples of Post-Synthetic Bromination of Benzoxazinones

Starting Material Brominating Agent/Conditions Product Reference
2H-1,4-benzoxazin-3(4H)-one Bromine/Acetic Acid This compound researchgate.net

Bromination of Precursors and Subsequent Cyclization

An alternative and often more regioselective strategy involves the synthesis of the target molecule from precursors that are already brominated in the desired positions. This approach avoids the potential for isomeric mixtures that can arise from direct bromination of the heterocyclic system. The general scheme involves the cyclization of a brominated 2-aminophenol derivative with a suitable C2 synthon.

The key starting material for this pathway would be 2-amino-3,5-dibromophenol. This precursor can then be reacted with an appropriate reagent, such as chloroacetyl chloride or a 2-haloester, to form an intermediate which subsequently undergoes intramolecular cyclization to yield the this compound ring system.

Green Chemistry Considerations in the Synthesis of Dibromobenzoxazinones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. This involves focusing on aspects like atom economy, the efficiency of reactions, and the careful selection of solvents and reagents.

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product.

Post-Synthetic Bromination: Direct bromination reactions, such as the one described for 2H-1,4-benzoxazin-3(4H)-one, can have lower atom economy. In a typical reaction with elemental bromine (Br₂), HBr is formed as a byproduct. Unless the HBr can be utilized elsewhere, its atoms are wasted.

Reaction efficiency is often measured by the chemical yield. High-yielding reactions are a cornerstone of green chemistry as they reduce waste. For instance, palladium-catalyzed carbonylative coupling reactions have been developed for synthesizing benzoxazinones with high functional group tolerance and good yields, representing an efficient and atom-economical approach. organic-chemistry.org

Solvent and Reagent Selection in Environmentally Benign Synthesis

The choice of solvents and reagents plays a crucial role in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic.

Solvents: Green chemistry encourages the use of safer solvents like water, supercritical fluids, or ionic liquids. Some modern synthetic methods for related heterocycles utilize aqueous media or solvent-free conditions. organic-chemistry.org For example, the synthesis of benzoxazoles has been achieved using a reusable acid catalyst in an aqueous medium. organic-chemistry.org Mechanochemical synthesis, using techniques like ball-milling, represents a solvent-free approach that is gaining traction for being highly efficient and scalable. rsc.org

Reagents and Catalysis: The use of stoichiometric and often hazardous reagents is discouraged. Catalytic methods, especially those using non-toxic and recyclable catalysts, are preferred. For example, a "green" catalytic reductive cyclization process has been used to synthesize 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.govresearchgate.net The development of heterogeneous catalysts is also beneficial as they can be easily recovered and reused, reducing waste and cost. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 6,8 Dibromo 2h 1,4 Benzoxazin 3 4h One

Nucleophilic Ring Opening and Transformations

The inherent strain and the presence of the ester-like linkage within the oxazinone ring make it prone to cleavage by a variety of nucleophilic agents. These reactions are fundamental to the derivatization of this scaffold.

Nitrogen-based nucleophiles are extensively used to modify the 6,8-dibromo-2H-1,4-benzoxazin-3(4H)-one core, yielding a diverse range of nitrogen-containing heterocyclic compounds.

The reaction of this compound derivatives with primary and secondary amines, a process known as aminolysis, can lead to different products depending on the amine and the reaction conditions.

With certain primary amines, such as isobutylamine (B53898) and benzylamine, the reaction can result in the opening of the oxazinone ring to form N-substituted 2-aminobenzamide (B116534) derivatives. researchgate.netresearchgate.net However, the more common outcome, particularly with primary amines like p-toluidine, m-nitroaniline, and p-anisidine, is the formation of 3-substituted quinazolin-4-one derivatives. researchgate.netresearchcommons.orgresearchcommons.org This transformation involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by ring opening and subsequent cyclization with the elimination of water.

Secondary amines, such as piperidine (B6355638) and morpholine (B109124), react with 2-substituted 6,8-dibromo-4H-3,1-benzoxazin-4-ones to yield amide derivatives. researchcommons.orgresearchcommons.org Studies have shown that the stoichiometry of the reactants can influence the final product. For instance, reacting 6,8-dibromo-2-propenyl-4H-3,1-benzoxazin-4-one with one molar equivalent of piperidine or morpholine results in a simple ring-opened amide. researchcommons.orgresearchcommons.org In contrast, using a two-fold molar excess of the secondary amine can lead to the formation of dipiperidinyl or dimorpholinyl derivatives. researchcommons.orgresearchcommons.org

NucleophileDerivative of Benzoxazinone (B8607429)Product TypeReference
Benzylamine2-PropenylAmide Derivative researchcommons.orgresearchcommons.org
Benzylamine2-CarboxyvinylBenzamide Derivative researchgate.net
Isobutylamine2-CarboxyvinylBenzamide Derivative researchgate.netresearchgate.net
p-Toluidine2-Carboxyvinyl3-Substituted Quinazolinone researchgate.net
2-Chloroaniline2-Phenylamino3-Substituted Quinazolinone researchgate.net
Piperidine (1:1 ratio)2-PropenylAmide Derivative researchcommons.orgresearchcommons.org
Morpholine (1:1 ratio)2-PropenylAmide Derivative researchcommons.orgresearchcommons.org
Piperidine (1:2 ratio)2-PropenylDipiperidinyl Derivative researchcommons.orgresearchcommons.org

Hydrazine (B178648) hydrate (B1144303) is a potent nucleophile that readily reacts with the this compound scaffold. This reaction typically proceeds via nucleophilic attack on the carbonyl carbon, leading to the formation of 3-amino-6,8-dibromoquinazolin-4(3H)-one derivatives. researchgate.netresearchgate.net These 3-aminoquinazolinones are valuable intermediates for further synthetic elaborations. researchgate.net

For example, the reaction of 6,8-dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one with hydrazine hydrate in refluxing ethanol (B145695) yields the corresponding 3-aminoquinazolinone derivative. researchgate.net Similarly, 2-phenylamino-6,8-dibromo-4H-3,1-benzoxazinone reacts with hydrazine hydrate in boiling ethanol to produce 2-phenylamino-3-amino-6,8-dibromo-4(3H)-quinazolinone. researchgate.net In some cases, such as with a 2-propenyl substituted benzoxazinone, the reaction can yield an amide derivative under microwave irradiation. researchcommons.orgresearchcommons.org The reaction of 3-(6,8-dibromo-4-oxo-4H-benzo[d] researchcommons.orgnih.govoxazin-2-yl)acrylic acid with hydrazine hydrate can lead to the formation of a fused quinazolinone system. researchgate.net

The conversion of this compound and its analogs into quinazolinone derivatives is one of its most significant and widely reported chemical transformations. ujpronline.com This synthesis is most often achieved by reacting the benzoxazinone with a nitrogen nucleophile. ptfarm.pl

A variety of nitrogen sources can be employed for this purpose. The reaction with primary amines (e.g., p-toluidine, p-anisidine, benzyl (B1604629) amine) is a common method. researchgate.netresearchcommons.orgresearchcommons.org The reaction typically involves heating the benzoxazinone with the amine, sometimes in a solvent like ethanol or upon fusion at high temperatures. researchgate.netptfarm.pl

Ammonolysis, using reagents like formamide (B127407) or ammonium (B1175870) acetate (B1210297), also effectively converts the benzoxazinone ring into a quinazolinone ring. researchgate.netresearchcommons.orgresearchcommons.org For instance, refluxing 2-phenylamino-6,8-dibromo-4H-3,1-benzoxazinone in formamide yields 2-amino-6,8-dibromo-4(3H)-quinazolinone. researchgate.net Similarly, treating 6,8-dibromo-2-propenyl-4H-3,1-benzoxazin-4-one with ammonium acetate under microwave irradiation results in the corresponding quinazolinone derivative. researchcommons.orgresearchcommons.org

Hydrazine hydrate is another key reagent that facilitates the formation of 3-amino-6,8-dibromoquinazolin-4(3H)-one derivatives, which are themselves a class of quinazolinones. researchgate.netresearchcommons.org

Nitrogen NucleophileDerivative of BenzoxazinoneResulting Quinazolinone TypeReference
Primary Amines (e.g., p-toluidine)2-Propenyl3-Aryl/Alkyl-quinazolinone researchcommons.orgresearchcommons.org
p-Aminoacetophenone2-Phenyl3-(4-Acetylphenyl)-quinazolinone ptfarm.plresearchgate.net
Hydrazine Hydrate2-Propenyl / 2-Phenylamino3-Amino-quinazolinone researchcommons.orgresearchcommons.orgresearchgate.net
Formamide2-Propenyl / 2-PhenylaminoUnsubstituted N3-quinazolinone researchcommons.orgresearchcommons.orgresearchgate.net
Ammonium Acetate2-PropenylUnsubstituted N3-quinazolinone researchcommons.orgresearchcommons.org
Hydroxylamine Hydrochloride2-Carboxyvinyl3-Hydroxy-quinazolinone researchgate.netresearchgate.net

The oxazinone ring of this compound derivatives is also susceptible to attack by oxygen nucleophiles. In a process known as alcoholysis, reaction with an alcohol leads to the cleavage of the heterocyclic ring.

For example, when 6,8-dibromo-2-ethyl-4H-benzo[d] researchcommons.orgnih.govoxazin-4-one is treated with ethanol, the oxazinone ring opens to yield the corresponding ethyl 2-amino-3,5-dibromobenzoate derivative. nih.govresearchgate.net This reaction demonstrates the nucleophilic attack of the alcohol on the carbonyl carbon, resulting in the formation of an ester and an amino group, effectively breaking the C-N bond of the ring.

Reactions of this compound derivatives with carbon nucleophiles, particularly active methylene (B1212753) compounds, have been explored. These reactions can lead to the formation of new carbon-carbon bonds and novel heterocyclic structures.

The reaction of 6,8-dibromo-2-(3,5-dinitrophenyl)-4H-benzo[d] researchcommons.orgnih.govoxazin-4-one with active methylene compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of pyridine (B92270) results in the formation of quinoline (B57606) derivatives. idosi.org Specifically, these reactions yield 6,8-dibromo-2-(3,5-dinitrophenyl)-4-oxo-3,4-dihydroquinoline-3-carboxylic acid and 6,8-dibromo-2-(3,5-dinitrophenyl)-4-oxo-3,4-dihydroquinoline-3-carbonitrile, respectively. idosi.org This transformation involves a complex sequence initiated by the attack of the carbanion generated from the active methylene compound.

Reactions with Sulfur Nucleophiles

The electron-deficient nature of the benzene (B151609) ring in this compound, caused by the electron-withdrawing effects of the two bromine atoms and the amide group, makes it a candidate for nucleophilic aromatic substitution (SNAr). While specific literature examples detailing the reaction of this exact compound with sulfur nucleophiles are not prevalent, the reaction is highly plausible with potent sulfur nucleophiles like thiolates (RS⁻).

In a potential SNAr reaction, a thiolate anion would attack one of the carbon atoms bearing a bromine atom. The reaction would proceed via a resonance-stabilized Meisenheimer complex intermediate. Given the electronic environment, substitution could theoretically occur at either the C6 or C8 position. The regioselectivity would be influenced by a combination of electronic and steric factors. The process would result in the displacement of a bromide ion and the formation of a new carbon-sulfur bond, yielding a (thioaryl)-substituted benzoxazinone. Such reactions are typically performed in polar aprotic solvents like DMF or DMSO.

Table 1: Plausible Reaction with Sulfur Nucleophiles

Reactant Nucleophile Conditions Expected Product

Electrophilic Aromatic Substitution Reactions on the Benzene Ring (Post-Synthesis)

Further electrophilic aromatic substitution on the benzene ring of this compound is generally considered challenging. The aromatic ring is significantly deactivated by three electron-withdrawing groups: the two bromine atoms (deactivating via induction) and the amide moiety of the heterocyclic ring. rutgers.edu These groups reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

The only available position for substitution is C7. The directing effects of the existing substituents would guide an incoming electrophile. The amide nitrogen (at position 4) is a deactivating ortho, para-director, but its influence is directed towards the already substituted C6 position. The bromine atoms at C6 and C8 are also deactivating ortho, para-directors. rutgers.edu Their directing influence would be towards the C7 and C5/C7 positions, respectively. Despite this, the cumulative deactivation from three groups makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation highly unfavorable, requiring harsh conditions that would likely lead to degradation of the starting material rather than clean substitution.

Functional Group Interconversions at the Bromine Positions

The bromine atoms at the C6 and C8 positions are key functional handles for a wide array of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. This compound is an excellent substrate for these transformations, offering two reactive sites for modification. By carefully selecting the reaction conditions and stoichiometry of reagents, it is possible to achieve either mono- or di-substitution. In many cases, selective mono-arylation can be achieved, often with a slight preference for the less sterically hindered C6 position.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne, typically using both palladium and copper catalysts, to form a C-C triple bond. wikipedia.orgorganic-chemistry.org

Heck Coupling: Reaction with an alkene to form a new C-C double bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product (Mono-substitution at C6)
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 8-Bromo-6-phenyl-2H-1,4-benzoxazin-3(4H)-one
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 8-Bromo-6-(phenylethynyl)-2H-1,4-benzoxazin-3(4H)-one
Heck Coupling Styrene Pd(OAc)₂, P(o-tol)₃, Et₃N 8-Bromo-6-styryl-2H-1,4-benzoxazin-3(4H)-one

Beyond cross-coupling, the bromine atoms can be manipulated through several other important synthetic strategies.

Halogen Exchange: The bromine atoms can be exchanged for other halogens. A Finkelstein reaction , using an iodide salt like sodium iodide in acetone, could convert one or both bromides to the corresponding iodides, which are often more reactive in cross-coupling reactions. ncert.nic.in Conversely, exchange for fluorine is more difficult but can sometimes be achieved using specialized reagents.

Lithiation and Electrophilic Quench: Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, can convert the C-Br bond into a C-Li bond. This organolithium intermediate is a powerful nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups. Regioselectivity between the C6 and C8 positions can be a challenge but may be influenced by temperature and additives.

Halogen Dance Reaction: Under certain basic conditions (e.g., using a strong, non-nucleophilic base like lithium diisopropylamide), a "halogen dance" can be induced. wikipedia.orgclockss.org This is an isomerization reaction where a halogen atom migrates to an adjacent, deprotonated position on the aromatic ring. For this compound, this could potentially lead to the formation of the 6,7- or 7,8-dibromo isomers, providing access to alternative substitution patterns. wikipedia.org

Table 3: Summary of Halogen Manipulation Strategies

Strategy Reagents Intermediate/Process Resulting Functional Group
Halogen Exchange (Finkelstein) NaI, Acetone SNAr-type exchange C-I
Lithiation n-BuLi, THF, -78°C Metal-halogen exchange C-Li

Spectroscopic and Structural Elucidation Methodologies for 6,8 Dibromo 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of a 2H-1,4-benzoxazin-3(4H)-one derivative, specific proton signals are expected. For the 6,8-dibromo substituted variant, the aromatic region would display signals corresponding to the two remaining protons on the benzene (B151609) ring. Due to the deshielding effect of the bromine atoms and the benzoxazine (B1645224) ring system, these aromatic protons would appear as distinct signals. Furthermore, the protons of the methylene (B1212753) group (-O-CH₂-) and the amine proton (-NH-) in the heterocyclic ring would also produce characteristic resonances. nih.govekb.eg The exact chemical shifts and coupling patterns would be crucial for confirming the substitution pattern on the aromatic ring.

Complementing the proton NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one, distinct signals would be observed for each of the eight carbon atoms. The carbonyl carbon (C=O) of the lactam ring is typically found significantly downfield. nih.govekb.eg The two carbons bonded to the bromine atoms would also have their chemical shifts influenced by the heavy halogen. The remaining aromatic carbons and the methylene carbon of the oxazine (B8389632) ring would resonate at characteristic positions, allowing for a complete structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm key structural features. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the cyclic amide (lactam). nih.gov Other important signals include the N-H stretching vibration, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and methylene groups. The presence and positions of these bands provide confirmatory evidence for the benzoxazinone (B8607429) core structure. nih.govekb.eg

Functional GroupExpected IR Absorption Range (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Lactam)1670-1700
C-O-C Stretch1200-1300

Note: This table represents generalized expected absorption ranges for the functional groups present in a benzoxazinone structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, as bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. ncats.io Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying the loss of specific fragments, such as CO or parts of the heterocyclic ring.

Analytical DataInformation Provided
Molecular Ion Peak (M⁺)Confirms the molecular weight of the compound.
Isotopic PatternThe distinct pattern for two bromine atoms confirms their presence.
Fragmentation PeaksProvides evidence for the structural components of the molecule.

Note: This table outlines the general information obtained from mass spectrometry for a dibrominated compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, bromine, nitrogen, and oxygen would be compared to the calculated theoretical values based on its chemical formula (C₈H₅Br₂NO₂). nih.govncats.io A close correlation between the experimental and calculated values serves as a confirmation of the compound's elemental composition and purity.

ElementTheoretical Percentage
Carbon31.30%
Hydrogen1.64%
Bromine52.07%
Nitrogen4.56%
Oxygen10.42%

Note: The theoretical percentages are calculated based on the molecular formula C₈H₅Br₂NO₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While a specific single-crystal X-ray structure for this compound has not been detailed in the surveyed literature, analysis of closely related benzoxazinone derivatives offers significant insight into the expected solid-state conformation and packing of this molecule.

The structural framework of benzoxazinone derivatives has been the subject of various crystallographic studies. For instance, the crystal structure of 6-chloro-2H-1,4-benzoxazin-3(4H)-one reveals that the six-membered heterocyclic ring adopts a screw-boat conformation. nih.gov In this conformation, the carbon atoms C1 and C2 are out of the plane formed by the other four atoms of the ring. nih.gov This non-planar ring conformation is a common feature in this class of compounds.

The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds. In the case of the 6-chloro derivative, molecules are linked into chains along the b-axis via N—H···O hydrogen bonds. nih.gov Similar interactions are anticipated to play a crucial role in the crystal lattice of this compound, where the N-H group can act as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Furthermore, halogen bonding and other weak intermolecular interactions, such as C—H···Br and C—H···O hydrogen bonds, have been observed to influence the supramolecular assembly in brominated benzoxazine derivatives. nih.gov The presence of two bromine atoms in the 6,8-dibromo-substituted compound is expected to introduce significant electronic and steric effects, likely influencing the crystal packing through halogen-halogen or halogen-π interactions.

Table 1: Crystallographic Data for Selected Benzoxazine and Benzoxazinone Derivatives

Compound Name Chemical Formula Crystal System Space Group Unit Cell Parameters Reference
6-Chloro-2H-1,4-benzoxazin-3(4H)-one C₈H₆ClNO₂ Orthorhombic Pbca a = 4.5359(6) Å, b = 7.700(1) Å, c = 21.281(3) Å nih.gov
1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] nih.govresearchgate.netoxazin-3-yl)ethane C₁₈H₁₈Br₂N₂O₂ Monoclinic C2/c a = 19.826(4) Å, b = 11.702(2) Å, c = 8.146(2) Å, β = 99.92(3)° nih.govresearchgate.net
Ethyl-6-nitro-3a-(p-tolylamino)-1,2,3,3a-tetrahydrobenzo[b]cyclopenta[e] researchgate.netresearchgate.netoxazine-9a(9H)-carboxylate C₂₁H₂₃N₃O₅ Triclinic P-1 a = 6.9699(3) Å, b = 10.2021(3) Å, c = 14.9823(8) Å, α = 72.265(4)°, β = 77.347(3)°, γ = 82.211(4)° researchgate.net

| Methyl-6,10b-dimethyl-5a,6,10b,11-tetrahydrobenzo nih.govnih.govresearchgate.netresearchgate.netoxazino[2,3-b]indole-2-carboxylate | C₁₈H₁₈N₂O₃ | Monoclinic | P2₁/c | a = 10.77163(5) Å, b = 11.92235(6) Å, c = 12.05645(5) Å, β = 93.8305(4)° | researchgate.net |

Based on these related structures, it is reasonable to predict that this compound would crystallize in a centrosymmetric space group, likely monoclinic or orthorhombic. The heterocyclic ring would probably adopt a non-planar conformation, and the crystal packing would be dominated by N—H···O hydrogen bonds and potentially Br···Br or Br···O halogen interactions, contributing to a stable three-dimensional network. Definitive confirmation of these structural features, however, awaits experimental determination via single-crystal X-ray diffraction.

Theoretical and Computational Investigations of 6,8 Dibromo 2h 1,4 Benzoxazin 3 4h One

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and calculating thermodynamic stability.

A DFT study of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one would typically begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

The presence of two bromine atoms on the benzene (B151609) ring is expected to significantly influence the geometry compared to the parent 2H-1,4-benzoxazin-3(4H)-one. The large van der Waals radii of the bromine atoms could induce steric strain, potentially causing slight puckering or distortion in the heterocyclic ring. DFT calculations can quantify these distortions.

Furthermore, the thermodynamic stability of the molecule can be assessed by calculating its total electronic energy and vibrational frequencies. The frequencies are used to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute thermodynamic quantities such as enthalpy and Gibbs free energy.

Illustrative Data from a Hypothetical DFT Calculation: This table represents the type of data that would be generated from a DFT geometry optimization and frequency calculation. The values are for illustrative purposes.

ParameterDescriptionHypothetical Value
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.-X Hartrees
Dipole MomentA measure of the overall polarity of the molecule.Y Debye
C=O Bond LengthThe distance between the carbon and oxygen atoms of the carbonyl group.~1.22 Å
C-Br Bond LengthThe distance between a carbon atom of the benzene ring and a bromine atom.~1.90 Å
Lowest Vibrational FrequencyThe lowest normal mode of vibration, used to confirm a stable minimum.> 0 cm⁻¹

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

For this compound, the bromine atoms, with their lone pairs and electronegativity, are expected to influence the energies and distributions of these frontier orbitals. The lone pairs on the bromine and oxygen atoms would contribute to occupied molecular orbitals, while the π-system of the benzene ring and the carbonyl group would be key components of both occupied and unoccupied orbitals.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, reveals the partial charges on each atom. This information is critical for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the carbonyl carbon is expected to be electrophilic with a partial positive charge.

Illustrative Data from a Hypothetical Molecular Orbital Analysis: This table illustrates the kind of data obtained from a molecular orbital and charge distribution analysis. The values are for illustrative purposes.

ParameterDescriptionHypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-A eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-B eV
HOMO-LUMO GapThe energy difference between HOMO and LUMO.(A - B) eV
Charge on Carbonyl CarbonPartial charge on the C atom of the C=O group.+c |e|
Charge on Carbonyl OxygenPartial charge on the O atom of the C=O group.-d |e|

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to investigate the reaction mechanisms involving this compound, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Key Reactions

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism. Computational methods can locate these transient structures.

For instance, in a potential N-alkylation or N-acylation reaction at the nitrogen atom of the benzoxazinone (B8607429) ring, computational modeling could identify the transition state for the nucleophilic attack of the nitrogen on an electrophile. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Reaction Pathway Elucidation for Derivatization

Beyond single transition states, computational chemistry can map out entire reaction pathways for the derivatization of this compound. This involves identifying reactants, intermediates, transition states, and products along a reaction coordinate.

A key area of interest would be the relative reactivity of different sites on the molecule. For example, in an electrophilic aromatic substitution, computational modeling could predict whether substitution is more likely to occur at the remaining open position on the benzene ring or if other reactions, such as those involving the heterocyclic ring, are more favorable. The bromine atoms act as deactivating, ortho-, para-directing groups, but their positions at C6 and C8 leave the C5 and C7 positions open for potential substitution, and computational studies could clarify the regioselectivity.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and how it interacts with other molecules are fundamental to its chemical and physical properties.

Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The oxazine (B8389632) ring in the 1,4-benzoxazinone scaffold is not planar and can adopt different conformations, such as boat or twist-boat forms. Some studies on related benzoxazinone derivatives have investigated these conformations using DFT methods. researchgate.net For the 6,8-dibromo derivative, computational scans of the potential energy surface by systematically changing key dihedral angles would reveal the most stable conformers and the energy barriers between them.

Furthermore, the study of intermolecular interactions is essential. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that has gained significant attention. Computational analysis can model the formation of dimers or larger clusters of this compound, calculating the strength and geometry of these intermolecular interactions. These interactions are critical in determining the crystal packing and solid-state properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in the current body of scientific literature, the principles and applications of this powerful computational technique can be extrapolated from research on related benzoxazinone derivatives and other halogenated aromatic compounds. MD simulations provide a virtual window into the atomic-scale movements and interactions of molecules over time, offering profound insights into their dynamic behavior, conformational flexibility, and interactions with their environment.

MD simulations for a molecule like this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The system, comprising the benzoxazinone molecule and often a solvent like water, is then allowed to evolve over a set of time steps by solving Newton's equations of motion. This generates a trajectory of atomic positions and velocities, from which various dynamic and structural properties can be calculated.

Conformational Dynamics:

A key aspect that could be investigated through MD simulations is the conformational dynamics of the 2H-1,4-benzoxazin-3(4H)-one ring system. The oxazine ring can adopt different conformations, such as boat or chair forms, and the presence of the bulky bromine atoms at the 6 and 8 positions on the benzene ring, along with the carbonyl group and the N-H group, will influence the energy landscape of these conformations. MD simulations can reveal the preferred conformations in a solution, the energy barriers between them, and the timescales of conformational transitions. For instance, studies on related 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have utilized NMR studies and X-ray analysis to confirm boat-chair conformations, a level of detail that MD simulations can further explore in a dynamic context. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

To illustrate the type of data that could be generated, the following table represents hypothetical results from a 100-nanosecond MD simulation of this compound in a water box.

Table 1: Hypothetical Conformational Analysis from MD Simulation

Parameter Value Description
Predominant Conformation Twisted Boat The most frequently observed conformation of the oxazine ring during the simulation.
Dihedral Angle (C2-N1-C8a-C8) 15° ± 5° Average and standard deviation of a key dihedral angle defining the ring pucker.

This table is for illustrative purposes only and is not based on published experimental data for this specific compound.

Intermolecular Interactions:

MD simulations are particularly adept at characterizing non-covalent interactions between a molecule and its surroundings. For this compound, key interactions would include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds formed with solvent molecules or other solutes.

Halogen Bonding: The bromine atoms can participate in halogen bonds, a type of non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophile. This has been a subject of interest in the study of brominated aromatic compounds. acs.org

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with other aromatic systems. nih.govcam.ac.uk

Research on other benzoxazinone derivatives has employed molecular docking and MD simulations to study their interactions within the active sites of proteins, such as acetylcholinesterase. nih.gov These studies analyze the stability of the ligand-protein complex and identify key interacting residues, which is a powerful approach in drug discovery. While not specific to this compound, these studies highlight the potential of MD simulations to elucidate its interaction patterns.

Illustrative Data on Intermolecular Interactions:

The following table provides a hypothetical summary of the primary intermolecular interactions of this compound with water molecules, as might be determined from an MD simulation.

Table 2: Hypothetical Analysis of Intermolecular Interactions in an Aqueous Environment

Interaction Type Interacting Atoms of the Compound Average Number of Interactions Average Interaction Lifetime (ps)
Hydrogen Bond (Donor) N-H 1.2 5.3
Hydrogen Bond (Acceptor) C=O 2.1 3.8
Hydrogen Bond (Acceptor) C-O-C 0.8 2.1

This table is for illustrative purposes only and is not based on published experimental data for this specific compound.

Advanced Research Perspectives and Future Directions in 6,8 Dibromo 2h 1,4 Benzoxazin 3 4h One Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of two bromine atoms on the aromatic ring of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one, along with the reactive lactam moiety, makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The bromine atoms serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, thereby facilitating the construction of larger, more intricate molecular frameworks.

Furthermore, the lactam ring can undergo several transformations. For instance, N-alkylation or N-arylation can be achieved to introduce further diversity. The core benzoxazinone (B8607429) structure itself is a key pharmacophore, and its derivatives are explored for various biological activities. Research has shown that related 2-substituted 6,8-dibromobenzoxazinones can react with different nucleophiles to yield a variety of heterocyclic compounds. nih.govresearchcommons.orgresearchgate.net For example, reaction with nitrogen nucleophiles such as primary amines often leads to the formation of quinazolinone derivatives. nih.govresearchcommons.org This reactivity opens pathways to libraries of compounds with potential therapeutic applications. The ability to selectively functionalize the molecule at multiple positions underscores its importance as a scaffold in medicinal chemistry and organic synthesis.

Exploration in Materials Science Applications Through Chemical Modification

The unique chemical characteristics of this compound also position it as a promising candidate for applications in materials science. The key to its utility lies in the ability to chemically modify the core structure to tailor its properties for specific functions.

Precursor for Polymer and Composite Development (Focus on chemical synthesis, not properties)

The dibromo functionality of this compound is particularly suited for its use as a monomer in step-growth polymerization. Through reactions like Suzuki or Stille polycondensation with appropriate co-monomers (e.g., diboronic acids or distannanes), it is possible to synthesize novel conjugated polymers. The benzoxazinone unit, when incorporated into a polymer backbone, can impart specific electronic and physical properties. While the focus here is on synthesis, it is the potential for creating materials with tailored characteristics that drives this research. The synthesis of brominated benzoxazine (B1645224) monomers and their subsequent thermal polymerization to form polybenzoxazines with high thermal stability has been reported, highlighting the role of bromine in influencing polymer characteristics. researchgate.net

Integration into Functional Material Systems (Focus on chemical synthesis, not properties)

Beyond polymer development, this compound can be chemically integrated into larger functional material systems. For example, it can serve as a core structure onto which other functional groups are attached to create materials for electronics or sensing. The synthesis could involve a sequential functionalization, first at the bromine positions via cross-coupling reactions to attach chromophores or redox-active units, and then potentially modifying the lactam portion of the molecule. This step-wise synthetic approach allows for the precise construction of molecules designed for specific purposes, such as components in organic light-emitting diodes (OLEDs) or chemosensors.

Development of Novel Reaction Methodologies Involving Dibromobenzoxazinones

The development of novel reaction methodologies is crucial for expanding the synthetic utility of this compound. While classical cross-coupling reactions are well-established, research is moving towards more efficient and sustainable methods. This includes the exploration of C-H activation reactions to directly functionalize the aromatic ring without the need for pre-installed halogens, although the existing bromine atoms provide a high degree of regioselectivity.

Furthermore, developing novel methods for the ring-opening or ring-transformation of the benzoxazinone core could lead to new classes of heterocyclic compounds. researchcommons.orgresearchgate.netraco.cat For example, microwave-assisted organic synthesis has been shown to accelerate reactions involving related benzoxazinone derivatives, offering a faster and often higher-yielding alternative to conventional heating. researchcommons.org The application of "click chemistry" concepts, such as copper-catalyzed azide-alkyne cycloaddition, by first converting the bromine atoms to azides or alkynes, could provide highly efficient and modular routes to complex functionalized molecules. nih.gov

Investigation of Stereochemical Aspects in Benzoxazinone Synthesis and Reactivity

The stereochemistry of benzoxazinones is an area of growing interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical. While this compound itself is achiral, the introduction of a substituent at the C2 position of the oxazine (B8389632) ring creates a stereocenter. Future research could focus on the development of asymmetric synthetic routes to enantiomerically pure 2-substituted-6,8-dibromobenzoxazinones. ijsr.net

This could be achieved through various strategies, such as the use of chiral catalysts in the cyclization step or the employment of chiral auxiliaries. ijsr.net Once synthesized, the stereochemical outcome of subsequent reactions on these chiral benzoxazinones would be a key area of investigation. For instance, understanding how the stereochemistry at C2 influences the reactivity at the bromine positions or the lactam nitrogen would be of fundamental importance. The kinetic resolution of racemic benzoxazines using chiral acylating agents has been demonstrated as an effective method to obtain enantiomerically pure compounds. researchgate.net

Unexplored Reactivity Patterns and Chemical Transformations

Despite the known reactivity of this compound, there remain several unexplored avenues. The investigation of its behavior in pericyclic reactions, such as cycloadditions, could reveal new pathways for the synthesis of complex polycyclic systems. The potential for this compound to act as a ligand for metal complexes is another area that has not been extensively studied. The nitrogen and oxygen atoms of the benzoxazinone core could coordinate to metal centers, leading to the formation of novel organometallic complexes with potential catalytic or material applications.

Additionally, the photochemistry of this compound is largely unexplored. Irradiation with light could induce novel transformations, such as carbon-bromine bond cleavage or rearrangements of the heterocyclic ring. A deeper understanding of the fundamental reactivity of this compound will undoubtedly open doors to new and unexpected chemical transformations and applications. researchgate.net

Q & A

Q. What are the established synthetic routes for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Brominated benzoxazinones are typically synthesized via palladium-catalyzed cross-coupling reactions. For example, 6-bromo derivatives can be synthesized using Suzuki-Miyaura coupling with boronic acids (e.g., Scheme 1 in ). Optimization involves:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient borylation.
  • Solvent systems : Dioxane/water mixtures for solubility and reactivity.
  • Temperature control : 80–100°C to balance reaction rate and decomposition.
  • Post-reduction steps : Use of HCl for deprotection (yielding >85% purity in some cases) .
  • Data Table :
CatalystSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Dioxane/H₂O8078
PdCl₂(dppf)THF10082

Q. How is the structural characterization of this compound performed to confirm regioselectivity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to verify bromine substitution patterns (e.g., coupling constants for aromatic protons).
  • Mass spectrometry (HRMS) : Accurate mass analysis for molecular ion peaks (e.g., [M+H]⁺ at m/z 306.92 for C₈H₅Br₂NO₂).
  • X-ray crystallography : Resolves spatial arrangement of bromine atoms (if crystals are obtainable) .

Q. What baseline biological activities have been reported for brominated benzoxazinones, and how are these assays designed?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or microdilution methods against Candida albicans or Staphylococcus aureus.
  • Example protocol : 24-hour incubation at 37°C in Mueller-Hinton broth; MIC values calculated via optical density .
  • Antioxidant assays : DPPH radical scavenging with IC₅₀ quantification (e.g., 50–100 μM for DIMBOA analogs) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., bromine) influence the reactivity and bioactivity of benzoxazinones?

  • Methodological Answer : Bromine increases electrophilicity, enhancing interactions with microbial enzymes.
  • Computational studies : DFT calculations to map electron density (e.g., LUMO localization on the oxazinone ring).
  • Structure-activity relationship (SAR) : Compare IC₅₀ values of brominated vs. non-brominated analogs (e.g., 6-bromo derivatives show 2× higher antifungal activity than parent compounds) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant tissues)?

  • Methodological Answer :
  • LC-MS/MS optimization : Use C18 columns with 0.1% formic acid in mobile phases for separation.
  • Matrix effects : Spike-and-recovery experiments to validate extraction efficiency (e.g., 70–90% recovery in maize husks) .
  • Detection limits : LOQ of 0.1 ng/mL achievable via MRM transitions (e.g., m/z 307 → 228) .

Q. How do environmental factors (pH, light) affect the stability and degradation pathways of brominated benzoxazinones?

  • Methodological Answer :
  • Photolysis studies : UV irradiation (254 nm) in aqueous solutions to monitor degradation products (e.g., debromination observed via HPLC).
  • pH-dependent hydrolysis : Accelerated degradation at pH >8, forming hydroxamic acid derivatives .

Contradictory Findings & Research Gaps

Q. Why do some studies report conflicting bioactivity data for benzoxazinones?

  • Analysis : Variations in assay conditions (e.g., microbial strain specificity, solvent polarity) significantly impact results. For example:
  • DIMBOA shows MIC of 25 μg/mL against Fusarium graminearum in one study but 50 μg/mL in another .
  • Proposed resolution: Standardize protocols using CLSI guidelines and include positive controls (e.g., amphotericin B) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.